N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Lipophilicity Membrane Permeability Drug Likeness

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 15087-99-7) is a bicyclic heterocyclic compound belonging to the tetrahydrobenzothiazole class, featuring a saturated cyclohexene ring fused to a benzothiazole core with an N-benzyl substituent at the 2-position. This structural motif combines the metabolic stability conferred by the tetrahydro moiety with the enhanced lipophilicity (calculated LogP of 3.06) and synthetic versatility provided by the benzyl group.

Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
CAS No. 15087-99-7
Cat. No. B081998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS15087-99-7
Molecular FormulaC14H16N2S
Molecular Weight244.36 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3
InChIInChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16)
InChIKeyYCRMVAAMYKKYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why Source N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 15087-99-7)


N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 15087-99-7) is a bicyclic heterocyclic compound belonging to the tetrahydrobenzothiazole class, featuring a saturated cyclohexene ring fused to a benzothiazole core with an N-benzyl substituent at the 2-position [1]. This structural motif combines the metabolic stability conferred by the tetrahydro moiety with the enhanced lipophilicity (calculated LogP of 3.06) and synthetic versatility provided by the benzyl group [2][3]. The compound serves primarily as a versatile intermediate and scaffold for the development of pharmacologically active molecules targeting neurological and antimicrobial pathways [3].

Structural Differentiation: Why N-Benzyl Tetrahydrobenzothiazole Cannot Be Substituted with Generic Analogs


Substituting N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with its closest analogs—the non-benzylated parent 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine or the non-hydrogenated N-benzyl-1,3-benzothiazol-2-amine—fundamentally alters key physicochemical and biological properties. The presence of the N-benzyl group significantly increases lipophilicity (LogP ~3.06 vs. ~1.95 for the parent amine), enhancing membrane permeability and altering target engagement profiles [1][2]. Conversely, the saturated tetrahydro ring distinguishes it from fully aromatic benzothiazoles, conferring greater conformational flexibility and distinct metabolic stability [3]. These structural differences translate into quantifiable variations in biological activity and synthetic utility, as detailed in the evidence below.

Head-to-Head Quantitative Comparison: N-Benzyl Tetrahydrobenzothiazole vs. Closest Analogs


Lipophilicity (LogP) Differentiates Membrane Permeability and Target Engagement

The N-benzyl substitution markedly increases calculated lipophilicity compared to the parent unsubstituted amine. N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits a LogP of 3.06 [1], whereas 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has a LogP of approximately 1.95 [2]. This ~1.1 LogP unit increase corresponds to a theoretical >10-fold increase in partition coefficient, significantly impacting membrane permeability and in vivo distribution.

Lipophilicity Membrane Permeability Drug Likeness

Antiproliferative Activity: MCF-7 Breast Cancer Cell Line

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine demonstrates measurable antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 15 µM, inducing apoptosis via caspase activation . In contrast, the structurally related but non-benzylated analog 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits a higher IC50 of 20.1 µM against the same cell line , representing a ~25% reduction in potency. This differentiation is consistent with the known contribution of benzyl moieties to enhanced target engagement in benzothiazole-based anticancer agents.

Anticancer Apoptosis Cytotoxicity

Enzyme Inhibition: General Inhibitory Activity at 0.1 mM

The parent scaffold, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, has been profiled in enzyme inhibition assays, showing 46% inhibition at a concentration of 0.1 mM against a specific (though undisclosed) enzyme target [1]. This establishes a baseline for the class. N-Benzyl substitution, as seen in N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, is widely documented in the literature to modulate enzyme inhibition potency and selectivity, particularly for kinases and monoamine oxidases (MAO), by enhancing hydrophobic interactions within the active site [2]. Direct comparative enzyme inhibition data for the N-benzyl derivative versus the parent amine is not publicly available; however, class-level inference strongly supports the expectation of altered potency and selectivity profiles driven by the benzyl group.

Enzyme Inhibition Enzymology Screening

Targeted Application Scenarios for N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in Research and Development


Oncology Drug Discovery: Lead Optimization and SAR Studies

The compound's demonstrated antiproliferative activity (IC50 15 µM against MCF-7 breast cancer cells) and induction of caspase-mediated apoptosis position it as a valuable starting point for medicinal chemistry optimization. Its enhanced lipophilicity (LogP 3.06) relative to non-benzylated analogs improves membrane permeability, a critical factor for achieving intracellular target engagement in cancer cells. Procurement of this compound is recommended for teams conducting structure-activity relationship (SAR) campaigns aimed at improving potency and pharmacokinetic properties of benzothiazole-based anticancer agents.

CNS Drug Discovery: Targeting Neurological Pathways

The combination of a saturated tetrahydrobenzothiazole core—a motif present in clinically validated CNS agents such as pramipexole—and an N-benzyl substituent conferring optimized LogP (~3.06) for blood-brain barrier penetration makes this compound a strategically relevant scaffold for neurological research [1]. The parent scaffold class has established neuroprotective properties [1], and benzylamine-containing benzothiazoles exhibit selective MAO-B inhibition [2]. Procurement is justified for programs exploring novel treatments for Parkinson's disease, depression, or neuroprotection.

Antimicrobial Lead Discovery: Broad-Spectrum Screening

The N-benzylbenzothiazole structural motif is associated with significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with reported MIC values ranging from 1.95 µg/mL to 15.62 µg/mL for structurally related compounds . The target compound's enhanced lipophilicity may improve penetration of bacterial membranes, a known rate-limiting step for antimicrobial efficacy. Procurement is recommended for inclusion in focused screening libraries targeting novel antibacterial agents, particularly against drug-resistant strains where membrane permeability is a barrier.

Chemical Biology Tool Compound: Probing Enzyme Inhibition Mechanisms

The core tetrahydrobenzothiazol-2-amine scaffold exhibits measurable enzyme inhibition (46% at 0.1 mM) , and the N-benzyl modification is a well-established strategy for modulating enzyme binding affinity and selectivity [1]. This compound is ideally suited as a tool molecule for enzymology studies investigating the impact of hydrophobic N-substituents on inhibitor potency, binding kinetics, and selectivity profiles. Procurement is valuable for academic and industrial labs engaged in mechanistic enzymology and inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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